molecular formula C8H8N2O B13803068 Benzamide, O-(methyleneamino)-(7CI)

Benzamide, O-(methyleneamino)-(7CI)

Cat. No.: B13803068
M. Wt: 148.16 g/mol
InChI Key: JMFUERDJDAKRDP-UHFFFAOYSA-N
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Description

Benzamide, O-(methyleneamino)-(7CI) is a chemical compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, O-(methyleneamino)-(7CI) can be achieved through several methods. One common approach involves the condensation of benzaldehyde with an amine derivative under mild conditions. For example, the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out in an electrolysis cell . This method uses electrochemically generated superoxide anion in the presence of an aliphatic primary or secondary amine, yielding high yields of benzamides.

Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient, making it suitable for large-scale production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzamide, O-(methyleneamino)-(7CI) involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives that act as HDAC inhibitors target the HDAC enzymes, leading to the inhibition of deacetylation of histone proteins. This results in the accumulation of acetylated histones, which can alter gene expression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Benzamide, O-(methyleneamino)-(7CI) can be compared with other benzamide derivatives such as ethenzamide, salicylamide, and procainamide. These compounds share similar structural features but differ in their specific applications and biological activities. For example, ethenzamide is used as an analgesic, while procainamide is an antiarrhythmic agent . The unique properties of benzamide, O-(methyleneamino)-(7CI) make it a valuable compound for research and industrial applications.

List of Similar Compounds:
  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Amisulpride
  • Metoclopramide
  • Sulpiride

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(methylideneamino)benzamide

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H2,(H2,9,11)

InChI Key

JMFUERDJDAKRDP-UHFFFAOYSA-N

Canonical SMILES

C=NC1=CC=CC=C1C(=O)N

Origin of Product

United States

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